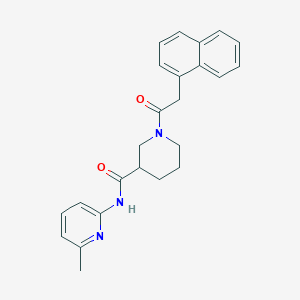
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide, also known as MPAC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPAC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce pain in animal models of acute and chronic pain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide in lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity and few side effects in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide. These include investigating its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease, and exploring its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Synthesis Methods
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide can be synthesized using different methods, including the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxaldehyde, followed by cyclization with piperidine-3-carboxylic acid. Another method involves the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxamide, followed by cyclization with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17-7-4-13-22(25-17)26-24(29)20-11-6-14-27(16-20)23(28)15-19-10-5-9-18-8-2-3-12-21(18)19/h2-5,7-10,12-13,20H,6,11,14-16H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRDJAHNBIRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)
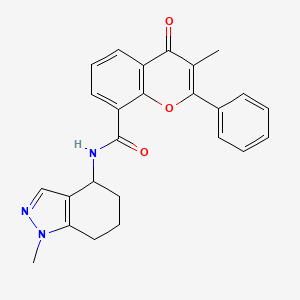
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)
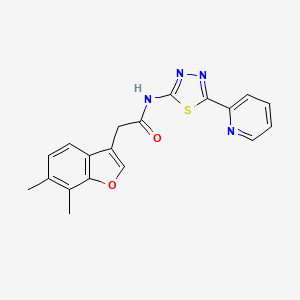
![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
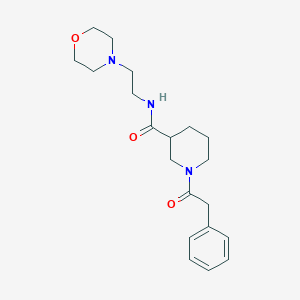
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
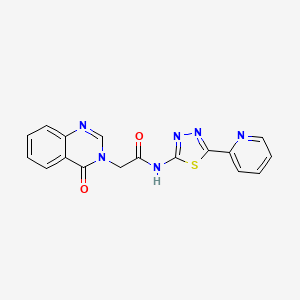
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)
